molecular formula C10H13ClO2S B2899542 2-Tert-butylbenzene-1-sulfonyl chloride CAS No. 57877-28-8

2-Tert-butylbenzene-1-sulfonyl chloride

Cat. No.: B2899542
CAS No.: 57877-28-8
M. Wt: 232.72
InChI Key: ICXIVBYQRNOIJJ-UHFFFAOYSA-N
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Description

Significance of Arylsulfonyl Chlorides in Modern Organic Synthesis

Arylsulfonyl chlorides, as a class, are foundational reagents in modern organic synthesis. magtech.com.cn They are prized for their versatility as precursors to a wide array of sulfur-containing functional groups. One of their most prominent applications is in the synthesis of sulfonamides, a core structural motif in a multitude of pharmaceutical agents. researchgate.net The reaction of an arylsulfonyl chloride with a primary or secondary amine readily forms a stable sulfonamide linkage.

Furthermore, these compounds are crucial intermediates for creating sulfonate esters through reaction with alcohols. Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, a property that is fundamental to constructing complex molecular frameworks. Arylsulfonyl chlorides also serve as a source for the sulfonyl group in various carbon-sulfur bond-forming reactions and can be utilized in the synthesis of sulfones and other related compounds. organic-chemistry.org Their accessibility, reactivity, and the stability of their derivatives make them indispensable tools for synthetic chemists. magtech.com.cnnih.gov

Unique Steric and Electronic Attributes of Ortho-Substituted Benzenesulfonyl Chlorides

The placement of a substituent at the ortho position (the carbon atom next to the point of attachment of the sulfonyl chloride group) introduces significant changes to the reactivity and physical properties of a benzenesulfonyl chloride derivative. These changes are primarily due to steric and electronic effects that are distinct from those observed in their meta- or para-substituted counterparts.

Impact of the Ortho-Tert-butyl Group on Molecular Conformation

The tert-butyl group is exceptionally bulky, consisting of a central carbon atom bonded to three methyl groups. When placed at the ortho position, it creates a significant steric shield around the adjacent sulfonyl chloride functional group. This steric hindrance can dramatically influence the molecule's conformation, restricting the rotation around the carbon-sulfur bond and affecting the bond angles of the sulfonyl group.

This crowding can impede the approach of nucleophiles to the electrophilic sulfur center. biosynth.com Consequently, reactions involving 2-tert-butylbenzene-1-sulfonyl chloride may proceed at slower rates compared to less hindered analogues. However, this steric bulk can also be exploited to achieve selectivity in certain reactions, preventing unwanted side reactions or directing reagents to attack less hindered positions on other parts of a larger molecule. In some cases, severe steric crowding can lead to "steric acceleration," where the relief of strain in the transition state of a reaction causes an unexpected rate increase. organic-chemistry.org

Electronic Perturbations Induced by Alkyl Substituents on the Aryl Ring

The tert-butyl group, like other alkyl groups, influences the electronic environment of the aryl ring through an inductive effect. Alkyl groups are known to be weakly electron-donating. This effect, denoted as a +I effect, involves the pushing of electron density through the sigma bonds towards the benzene (B151609) ring.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound primarily leverages its significant steric hindrance. Its trajectory is not that of a general-purpose reagent but rather a specialized tool for synthesizing sterically demanding molecules and for studying the mechanisms of reactions where spatial crowding is a critical variable.

One key area of application is in the synthesis of highly substituted sulfonamides. The bulky ortho-tert-butylphenylsulfonyl group can be installed onto amines to create compounds where the sulfonamide nitrogen is sterically shielded. This feature can be used to:

Enforce specific conformations: The bulky group can act as a "conformational lock," restricting the rotation of adjacent bonds, which is a valuable strategy in drug design and catalyst development.

Increase stability: The steric bulk can protect the sulfonamide group or other nearby functional groups from metabolic degradation or unwanted chemical reactions.

Modulate biological activity: By controlling the orientation of substituents, the steric hindrance can fine-tune the binding of a molecule to a biological target.

While specific, high-impact studies focusing solely on this compound are niche, its use is documented in the context of creating libraries of complex molecules for screening purposes. For instance, its derivatives, like 4-tert-butyl-2,6-dimethylbenzenesulfonamide, have been used in acid-catalyzed condensation reactions to explore the formation of complex heterocyclic systems. mdpi.com The research demonstrates how sterically hindered sulfonamides derived from precursors like this compound behave under specific reaction conditions, contributing to the broader understanding of synthetic methodologies for crowded molecular environments. The compound thus serves as a valuable building block for probing the boundaries of steric tolerance in organic reactions and for the rational design of molecules with controlled three-dimensional structures.

PropertyData
IUPAC Name 2-(tert-butyl)benzene-1-sulfonyl chloride
CAS Number 57877-28-8
Molecular Formula C₁₀H₁₃ClO₂S
Molecular Weight 232.73 g/mol
Appearance Colorless to yellowish oily liquid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S/c1-10(2,3)8-6-4-5-7-9(8)14(11,12)13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXIVBYQRNOIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57877-28-8
Record name 2-tert-butylbenzene-1-sulfonyl chloride
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Advanced Synthetic Methodologies for 2 Tert Butylbenzene 1 Sulfonyl Chloride and Structural Analogues

Direct Sulfonylation and Oxidative Approaches

Direct methods offer a concise route to arylsulfonyl chlorides but often struggle with selectivity in hindered systems. These approaches include electrophilic aromatic substitution and oxidation of sulfur-based precursors.

The direct reaction of an aromatic hydrocarbon with chlorosulfonic acid is a classical and widely used method for preparing arenesulfonyl chlorides. pageplace.deorgsyn.org This electrophilic aromatic substitution reaction involves the attack of the arene on the electrophilic sulfur atom of chlorosulfonic acid, followed by the elimination of water to form the sulfonyl chloride. The reaction typically uses an excess of chlorosulfonic acid, which acts as both the reagent and the solvent. orgsyn.org

For tert-butylbenzene (B1681246), this reaction is governed by the directing effect of the alkyl group, which is ortho- and para-directing. However, due to the significant steric hindrance imposed by the tert-butyl group, the electrophilic attack predominantly occurs at the para-position, which is sterically more accessible. googleapis.com Consequently, the direct chlorosulfonation of tert-butylbenzene yields primarily 4-tert-butylbenzene-1-sulfonyl chloride, with 2-tert-butylbenzene-1-sulfonyl chloride formed as a minor isomer. The formation of diaryl sulfones as by-products can also occur, particularly if the reaction temperature is not carefully controlled or if the stoichiometry is not optimized. orgsyn.org A two-step method, where sulfonation and chlorination are controlled under different conditions, has been developed to improve the yield of the para-isomer, highlighting the inherent challenge in targeting the ortho-position directly. google.com

Table 1: Typical Isomer Distribution in Direct Chlorosulfonation of Toluene (B28343) While specific data for tert-butylbenzene is proprietary, the trend observed with toluene illustrates the typical preference for para-substitution in the chlorosulfonation of alkylbenzenes.

IsomerPercentage
ortho-toluenesulfonyl chloride34%
meta-toluenesulfonyl chloride1%
para-toluenesulfonyl chloride65%
Data derived from industrial process descriptions. googleapis.com

An alternative to direct electrophilic substitution is the oxidative chlorination of aryl thiols (thiophenols) or their derivatives, such as disulfides. durham.ac.uk This method allows for the unambiguous formation of the desired regioisomer, provided the corresponding thiol precursor is available. The synthesis of this compound via this route would begin with the preparation of 2-tert-butylbenzenethiol.

The oxidation of the thiol to the sulfonyl chloride can be achieved using various chlorinating and oxidizing agents. Common reagents include chlorine gas in the presence of water or acetic acid, or combinations of oxidants and chloride sources. nih.gov For instance, N-chlorosuccinimide (NCS) in acetonitrile (B52724) has been demonstrated as an effective reagent for converting sulfonyl hydrazides to sulfonyl chlorides under mild conditions, showcasing a modern approach to this transformation. nih.gov While historically effective, methods involving reagents like chlorine gas can be hazardous and require specialized equipment. The development of milder and more practical methods is an ongoing area of research. nih.gov The primary advantage of this approach is that the regiochemistry is pre-determined by the structure of the starting thiol, circumventing the selectivity issues of direct chlorosulfonation.

Multi-Step Conversions for Substituted Arylsulfonyl Chlorides

Multi-step syntheses offer superior control over regiochemistry, which is crucial for preparing sterically hindered ortho-substituted compounds. These methods typically involve building the desired substitution pattern on the aromatic ring before introducing the sulfonyl chloride functionality.

The diazotization of an arylamine followed by a copper-catalyzed reaction with sulfur dioxide, often referred to as a modification of the Sandmeyer reaction, is a powerful and highly regioselective method for synthesizing arylsulfonyl chlorides. durham.ac.ukacs.org This process, first reported by Meerwein, installs the chlorosulfonyl group with perfect regiocontrol, as the position is dictated by the amine group of the starting material. durham.ac.uk

The synthesis of this compound using this protocol begins with 2-tert-butylaniline (B1265841). The key steps are:

Diazotization: The primary amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in aqueous acid) at low temperatures (0–5 °C) to form a diazonium salt. researchgate.net

Chlorosulfonylation: The resulting diazonium salt solution is then added to a solution of sulfur dioxide in a solvent like acetic acid, containing a copper(I) or copper(II) chloride catalyst. durham.ac.uknih.gov The diazonium group is replaced by the -SO₂Cl group, with the evolution of nitrogen gas.

This method is particularly advantageous for producing electron-deficient and electron-neutral arylsulfonyl chlorides. acs.orgresearchgate.net Recent advancements have focused on improving the reaction conditions, such as using aqueous systems to allow the product to precipitate directly in high purity, which also offers significant safety and environmental benefits over traditional methods using acetic acid. acs.orgresearchgate.net

Achieving ortho-functionalization on a tert-butylbenzene scaffold is a significant synthetic challenge due to the steric bulk of the tert-butyl group. While the group is an ortho-para director for electrophilic aromatic substitution, the para-position is overwhelmingly favored. To synthesize the necessary precursors for methods like the diazotization protocol (i.e., 2-tert-butylaniline), regioselective strategies are required.

One effective strategy is directed ortho metalation (DoM). This involves using a directing group (DG) on the benzene (B151609) ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. The resulting aryllithium species can then be trapped with an electrophile. For instance, if tert-butylbenzene were functionalized with a suitable directing group at the 1-position, lithiation would occur selectively at the 2-position. This could be followed by reaction with a sulfur electrophile to install the precursor to a sulfonyl chloride, or with an electrophilic nitrogen source to form a nitro or amino group, leading to the required 2-tert-butylaniline intermediate. This approach bypasses the poor regioselectivity of direct electrophilic substitution on the parent tert-butylbenzene.

Comparative Analysis of Synthetic Efficiency and Regioselectivity in Hindered Systems

The choice of synthetic method for this compound is critically dependent on the desired regioselectivity, yield, and scalability. For sterically hindered systems, methods that offer high regiocontrol are vastly superior to direct approaches.

Table 2: Comparison of Synthetic Methodologies for this compound

MethodKey PrecursorRegioselectivityKey AdvantagesKey Disadvantages
Direct Chlorosulfonation Tert-butylbenzenePoor (mainly para)Fewest steps; inexpensive starting material.Poor yield of desired ortho-isomer; formation of sulfone by-products; difficult separation of isomers. googleapis.com
Oxidative Chlorination 2-tert-butylbenzenethiolExcellentUnambiguous regiochemistry.Requires synthesis of the specific thiol precursor, which may be multi-step; some reagents can be hazardous. durham.ac.uk
Diazotization Protocol 2-tert-butylanilineExcellentExcellent and unambiguous regiocontrol; readily available reagents; adaptable to aqueous conditions. durham.ac.ukresearchgate.netMulti-step process requiring synthesis of the substituted aniline; diazonium salts can be unstable.

Reactivity and Mechanistic Elucidation of 2 Tert Butylbenzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

The reactivity of 2-tert-butylbenzene-1-sulfonyl chloride is primarily characterized by nucleophilic substitution at the electron-deficient sulfur atom. The bulky tert-butyl group at the ortho position introduces significant steric hindrance, which profoundly influences the course and rate of these reactions.

Kinetics and Mechanistic Pathways of Halide Exchange Reactions

The exchange of the chloride ion at the sulfonyl center serves as a fundamental probe into the mechanistic details of nucleophilic substitution. Studies on analogous ortho-alkyl substituted benzenesulfonyl chlorides have unveiled counterintuitive reactivity patterns that challenge classical steric hindrance arguments.

A notable feature in the reactivity of ortho-alkyl substituted benzenesulfonyl chlorides is the phenomenon of "steric acceleration." Contrary to the expectation that bulky ortho substituents would retard the rate of nucleophilic attack due to steric hindrance, an enhancement in reactivity is often observed. This effect is attributed to the relief of ground-state steric strain upon moving to the transition state. mdpi.com

Theoretical calculations and experimental data for various ortho-alkyl substituted benzenesulfonyl chlorides indicate that the ground state of these molecules is characterized by a rigid, compressed, and sterically congested structure. mdpi.com The presence of a bulky ortho group, such as a tert-butyl group, forces the sulfonyl group into a conformation that experiences significant steric repulsion with the adjacent alkyl group.

Below is a table comparing the second-order rate constants for the chloride-chloride exchange reaction in various arenesulfonyl chlorides, illustrating the effect of ortho-alkyl substitution.

CompoundSecond-Order Rate Constant (10^k)
Benzenesulfonyl chloride1.33
4-Methylbenzenesulfonyl chloride0.67
2,4,6-Trimethylbenzenesulfonyl chloride6.10
2,4,6-Triisopropylbenzenesulfonyl chloride3.72

Data sourced from preliminary investigations on chloride-chloride exchange reactions. mdpi.com

Nucleophilic substitution reactions at the sulfonyl sulfur are sensitive to the nature of the solvent. While the intrinsic reactivity is dictated by the substrate's structure, the solvent can play a crucial role in stabilizing the transition state. For hindered sulfonyl chlorides, the transition state is trigonal bipyramidal, with the incoming nucleophile and the leaving group occupying the apical positions. mdpi.com

The structure of the transition state for ortho-alkyl substituted arenesulfonyl chlorides deviates from the ideal perpendicular arrangement of the Cl-S-Cl axis relative to the aromatic ring plane. This deviation is a consequence of the steric interactions with the ortho substituent. mdpi.com Computational studies have shown that for benzenesulfonyl chloride, the incoming chloride ion initially forms an ion-dipole complex before proceeding to the transition state. mdpi.com The presence of bulky ortho groups is expected to influence the geometry and energy of this transition state.

The Hammett equation is a valuable tool for correlating the reactivity of substituted aromatic compounds with the electronic properties of the substituents. For meta- and para-substituted benzenesulfonyl chlorides, the chloride exchange rates follow the Hammett equation with a positive ρ-value of +2.02, indicating that electron-withdrawing groups accelerate the reaction by making the sulfur atom more electrophilic. mdpi.com

However, ortho-substituted reactants, including this compound, typically deviate from the Hammett correlation. This deviation arises from the steric effects of the ortho substituent, which are not accounted for in the standard Hammett treatment. beilstein-journals.org The "steric acceleration" discussed previously is a prime example of such a deviation. The enhanced reactivity of ortho-alkyl substituted sulfonyl chlorides, despite the electron-donating nature of alkyl groups which would be expected to decrease the rate based on electronic effects alone, highlights the dominance of steric factors in these systems. mdpi.com

Reactivity with Nitrogen-Based Nucleophiles: Sulfonamide Synthesis

The reaction of this compound with nitrogen-based nucleophiles, such as amines and anilines, leads to the formation of sulfonamides. This reaction is of significant importance in organic synthesis and medicinal chemistry.

The synthesis of sulfonamides from sulfonyl chlorides and amines is a well-established transformation. However, the reaction of sterically hindered sulfonyl chlorides, such as this compound, with sterically hindered amines and anilines can be challenging. The bulky groups on both the electrophile and the nucleophile can significantly slow down the reaction rate.

Despite the potential for slow reaction rates, studies have shown that even sterically hindered amines, such as tert-butylamine (B42293) and diisopropylamine, can react with sulfonyl chlorides to give good yields of the corresponding sulfonamides. nih.gov The successful synthesis often requires careful optimization of reaction conditions, such as temperature and reaction time. While specific studies focusing on the reaction of this compound with a wide range of hindered amines and anilines are limited in the available literature, the general principles of nucleophilic substitution at a sulfonyl center suggest that these reactions are feasible, albeit potentially slower than with unhindered reactants. The formation of N-tert-butyl benzenesulfonamide, for instance, has been reported, though the reaction can be hampered by the steric effect of the tert-butyl group and the electronic effect of the sulfonamide group, leading to lower yields under certain conditions.

Investigation of Charge-Transfer Complex Formation and C-N Bond Activation

While specific studies detailing the formation of charge-transfer complexes involving this compound are not extensively documented in the provided literature, the interaction of sulfonyl chlorides with nucleophiles can be conceptualized as proceeding through intermediates with charge-transfer characteristics. In the context of C-N bond activation, the reaction of this compound with primary or secondary amines is a fundamental process leading to the formation of sulfonamides. This transformation is a cornerstone of synthetic chemistry, often employed in the creation of compounds with significant biological activity.

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur center of the sulfonyl chloride. This step results in the displacement of the chloride ion and the formation of a new C-N bond. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. The bulky tert-butyl group at the ortho position introduces significant steric hindrance around the reaction center. This hindrance can influence the reaction kinetics, potentially slowing the rate of sulfonamide formation compared to less hindered sulfonyl chlorides. However, the reaction remains a viable and crucial method for C-N bond formation. The activation of the sulfonyl group is sufficient to react with a wide range of amine nucleophiles, enabling the synthesis of diverse sulfonamides. nih.govnih.gov

Reactivity with Oxygen-Based Nucleophiles: Sulfonate Ester Formation

This compound readily reacts with oxygen-based nucleophiles, most notably alcohols, to form sulfonate esters. youtube.com This process, often referred to as "activation" of the alcohol, converts the poor leaving group (-OH) into a much better leaving group (a sulfonate). youtube.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to catalyze the reaction and neutralize the HCl generated.

The mechanism proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com The chloride is subsequently expelled, and the protonated intermediate is deprotonated by the base to yield the final sulfonate ester. youtube.com

General Reaction Scheme: R-OH + 2-tert-butyl-C₆H₄SO₂Cl → 2-tert-butyl-C₆H₄SO₂OR + HCl

A key feature of this reaction is that it proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the process. youtube.com The steric hindrance imposed by the ortho-tert-butyl group on the sulfonyl chloride can decrease the reaction rate compared to unhindered analogs like p-toluenesulfonyl chloride. Nevertheless, the formation of sulfonate esters from this compound is a robust and predictable transformation. These resulting esters are themselves valuable intermediates, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. youtube.comnih.gov

Comparative Reactivity Studies with Other Sulfonyl Halides (e.g., Sulfonyl Fluorides)

The reactivity of this compound is best understood when compared with other sulfonyl halides, particularly sulfonyl fluorides. nih.govenamine.net Sulfonyl chlorides and sulfonyl fluorides are the most common sulfonyl(VI) electrophiles used in organic synthesis, but they exhibit distinct differences in stability and reactivity. nih.govenamine.net

Sulfonyl chlorides are generally more reactive electrophiles than their fluoride (B91410) counterparts. nih.gov This is attributed to the weaker sulfur-chlorine bond compared to the very strong sulfur-fluorine bond. nih.gov Consequently, sulfonyl chlorides react more readily with a broader range of nucleophiles. However, this higher reactivity comes at the cost of lower stability; sulfonyl chlorides are more susceptible to hydrolysis and thermal decomposition. nih.gov

In contrast, sulfonyl fluorides are significantly more stable. nih.gov They are resistant to hydrolysis and more thermally robust, which can be advantageous for purification and storage. nih.gov Their reaction with nucleophiles often requires more forcing conditions or specific catalysts. This unique stability-reactivity profile has led to the emergence of sulfonyl fluorides as important connectors in "click chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. researchgate.net

The ortho-tert-butyl group in this compound introduces steric hindrance that modulates its reactivity, making it less reactive than a simple benzenesulfonyl chloride but still significantly more reactive than the corresponding sulfonyl fluoride.

FeatureSulfonyl Chlorides (e.g., this compound)Sulfonyl Fluorides
Reactivity Higher, reacts with a wide range of nucleophiles. nih.govLower, more selective reactivity. nih.gov
S-X Bond Strength Weaker (S-Cl). nih.govStronger (S-F). nih.gov
Stability Less stable; sensitive to hydrolysis and thermolysis. nih.govMore stable; resistant to hydrolysis and heat. nih.gov
Synthetic Utility Traditional reagent for making sulfonamides and sulfonate esters. nih.govUsed as reactive probes and in "click chemistry" (SuFEx). enamine.netresearchgate.net

Redox and Photochemical Transformations

Electrochemical Reduction Mechanisms of Substituted Benzenesulfonyl Chlorides

The electrochemical reduction of substituted benzenesulfonyl chlorides, including sterically hindered derivatives like this compound, is a process characterized by the cleavage of the sulfur-chlorine bond. cdnsciencepub.comrsc.org This reduction typically occurs in an irreversible two-electron process, yielding an arenesulfinate anion and a chloride anion. rsc.org The mechanism of this transformation is highly dependent on the nature and position of the substituents on the aromatic ring. cdnsciencepub.comresearchgate.net

Dissociative Electron Transfer Processes

The initial electron transfer (ET) to the sulfonyl chloride molecule can proceed through two primary mechanisms, collectively known as dissociative electron transfer (DET). electrochem.org

Stepwise Mechanism: The reduction begins with the transfer of a single electron to form a transient radical anion intermediate ([ArSO₂Cl]•⁻). This intermediate then rapidly undergoes cleavage of the S-Cl bond to form an arylsulfonyl radical (ArSO₂•) and a chloride anion (Cl⁻). This pathway is more common when the substituent on the aryl ring can effectively stabilize the intermediate radical anion. researchgate.net

Concerted (or "Sticky") Mechanism: In this pathway, the electron transfer and the S-Cl bond cleavage occur simultaneously in a single kinetic step. rsc.orgresearchgate.net There is no stable radical anion intermediate. For some substrates, particularly those with strong electron-withdrawing groups, the dissociation products (the arylsulfonyl radical and chloride anion) may exhibit strong interactions within the solvent cage, a phenomenon described as a "sticky" dissociative ET. rsc.orgresearchgate.net

For benzenesulfonyl chlorides with simple alkyl substituents, like the tert-butyl group, the reduction is generally expected to follow a concerted dissociative ET, where the electron transfer and bond cleavage are simultaneous. rsc.org

Influence of Ortho-Steric Hindrance on Autocatalysis

However, significant steric hindrance at the ortho position has been shown to completely suppress this autocatalytic pathway. cdnsciencepub.com Studies on 2-nitrobenzenesulfonyl chloride demonstrate that the bulky ortho-substituent sterically prevents the formation of the key disulfone intermediate. cdnsciencepub.com By analogy, the large tert-butyl group in the ortho position of this compound is expected to exert a similar effect. The steric bulk would effectively shield the sulfur center, inhibiting the bimolecular reactions required for the autocatalytic cycle to proceed. Therefore, its reduction is anticipated to follow a direct electrochemical pathway without autocatalytic amplification. cdnsciencepub.comwikipedia.org

CompoundExpected Reduction MechanismAutocatalysis
This compound Concerted Dissociative Electron Transfer. rsc.orgNo (inhibited by ortho-steric hindrance). cdnsciencepub.com
4-nitrobenzenesulfonyl chloride "Sticky" Dissociative Electron Transfer. researchgate.netYes. cdnsciencepub.com
2-nitrobenzenesulfonyl chloride "Sticky" Dissociative Electron Transfer. researchgate.netNo (inhibited by ortho-steric hindrance). cdnsciencepub.com

Photoinduced Functionalization and Structural Rearrangements

While the photochemical behavior of arylsulfonyl chlorides has been a subject of interest, specific studies focusing on this compound are limited. Generally, the photolysis of arylsulfonyl chlorides can lead to homolytic cleavage of the sulfur-chlorine bond, generating sulfonyl radicals. These reactive intermediates can participate in a variety of subsequent reactions, including addition to unsaturated systems and hydrogen atom abstraction.

In the context of this compound, photoinduced reactions could potentially lead to intramolecular cyclization products. For instance, irradiation could promote the formation of a sulfonyl radical, which might then abstract a hydrogen atom from the tert-butyl group, leading to a diradical species that could subsequently cyclize. However, detailed experimental studies and mechanistic elucidation of such photoinduced rearrangements for this specific compound are not extensively documented in the current literature. The steric hindrance imposed by the ortho-tert-butyl group may also influence the stability and reactivity of the generated sulfonyl radical, potentially favoring specific reaction pathways over others.

Transition Metal-Catalyzed C-S Bond Activation and Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the functionalization of aromatic compounds. This compound serves as a versatile coupling partner in these reactions, primarily through the activation of its carbon-sulfur bond.

Palladium-Catalyzed Direct Arylation of Heteroaromatic Systems

Palladium-catalyzed direct arylation has become a prominent method for the formation of carbon-carbon bonds between aromatic systems, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In this context, this compound can be utilized as an arylating agent for various heteroaromatic compounds, such as thiophenes, furans, and indoles. nih.govrsc.orgnih.govorganic-chemistry.orgnih.govnih.gov

The general reaction scheme involves the palladium-catalyzed coupling of the heteroaromatic C-H bond with the sulfonyl chloride, leading to the formation of a new C-C bond and extrusion of sulfur dioxide. The bulky tert-butyl group can significantly influence the regioselectivity of these reactions.

Table 1: Palladium-Catalyzed Direct Arylation of Heteroaromatics with Aryl Sulfonyl Chlorides

HeterocycleAryl Sulfonyl ChlorideCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Benzo[b]thiopheneBenzenesulfonyl chloridePd(OAc)₂Li₂CO₃Dioxane12085 nih.gov
1-Methylindole4-Toluenesulfonyl hydrazidePd(OAc)₂/dppfNa₂CO₃Toluene (B28343)7088 rsc.org
BenzofuranBenzenesulfonyl chloridePd(OAc)₂Li₂CO₃Dioxane12075 nih.gov

Desulfinative Coupling Reactions in Complex Molecule Synthesis

Desulfinative coupling reactions represent a valuable strategy in organic synthesis, where the sulfonyl group acts as a leaving group to facilitate the formation of new bonds. This compound can participate in such reactions, providing a pathway for the introduction of the 2-tert-butylphenyl moiety into complex molecular architectures. These reactions can be mediated by various transition metals, including palladium and nickel, and can be coupled with a range of organometallic reagents.

For instance, a palladium-catalyzed desulfinative coupling with organozinc reagents could lead to the formation of biaryl compounds. researchgate.net Similarly, coupling with boronic acids in a Suzuki-Miyaura-type reaction is another potential application. The steric hindrance of the ortho-tert-butyl group might necessitate the use of specialized ligands to facilitate the catalytic cycle.

Regioselectivity and Substrate Scope Considerations in Catalytic Processes

The regioselectivity of palladium-catalyzed direct arylations involving substituted heteroaromatics is a critical aspect. In the case of 2-substituted thiophenes, for example, arylation can occur at either the C3 or C5 position. The presence of the bulky 2-tert-butyl group on the benzenesulfonyl chloride can influence this regioselectivity. Steric hindrance can direct the arylation to the less hindered position of the heterocycle. nih.gov

The substrate scope of these catalytic processes is generally broad, accommodating a variety of functional groups on both the heteroaromatic partner and the sulfonyl chloride. However, extremely electron-rich or electron-poor substrates may exhibit different reactivity profiles. The steric bulk of the 2-tert-butyl group in this compound can be a limiting factor, potentially leading to lower yields with particularly hindered heteroaromatic substrates.

Table 2: Regioselectivity in Palladium-Catalyzed Direct Arylation of 3-Substituted Thiophenes

3-SubstituentArylating AgentCatalystBaseSolventC5:C2 RatioTotal Yield (%)Reference
-CH₃2-Bromo-1,3-dichlorobenzenePd(OAc)₂KOAcDMA89:1144 nih.gov
-Cl2-Bromo-1,3-dichlorobenzenePd(OAc)₂KOAcDMA89:1165 nih.gov
-COCH₃2-Bromo-1,3-dichlorobenzenePd(OAc)₂KOAcDMA92:872 nih.gov

Note: This table illustrates the influence of sterically hindered arylating agents on regioselectivity. While not specific to this compound, it provides insight into the expected behavior.

Acid-Catalyzed Reactions and Intramolecular Rearrangements of tert-Butylbenzene (B1681246) Derivatives

Under acidic conditions, tert-butylbenzene derivatives can undergo a variety of reactions, including hydrolysis of the sulfonyl chloride group and intramolecular rearrangements. The presence of the tert-butyl group can influence the stability of carbocationic intermediates, thereby directing the course of these reactions.

The hydrolysis of this compound in an acidic medium would be expected to yield the corresponding 2-tert-butylbenzenesulfonic acid. The rate of this hydrolysis can be influenced by the steric hindrance around the sulfonyl group.

Strategic Applications of 2 Tert Butylbenzene 1 Sulfonyl Chloride in Organic Synthesis and Methodology

Utilization of Steric Effects for Synthetic Control

The sterically demanding tert-butyl group positioned ortho to the sulfonyl chloride functionality is a defining feature of the molecule. This bulk is strategically exploited to influence the outcome of chemical reactions, enabling chemists to achieve high levels of selectivity that would be difficult to obtain with less hindered reagents.

In electrophilic aromatic substitution reactions, the tert-butyl group is a powerful directing group. Due to its large size, it sterically hinders the positions adjacent (ortho) to it on the aromatic ring. This steric hindrance makes the position opposite (para) to the tert-butyl group the most accessible site for incoming electrophiles. Consequently, when a tert-butyl group is present on a benzene (B151609) ring, electrophilic attack occurs almost exclusively at the para position.

This principle can be used as a synthetic strategy. For instance, if a synthetic plan requires forcing a substitution to occur at a position ortho to a particular functional group, a bulky blocking group like a tert-butyl group can be temporarily installed at the para position. This occupation of the para position directs the incoming electrophile to the desired ortho position. The subsequent removal of the tert-butyl group yields the ortho-substituted product, a feat that is challenging to achieve directly due to the inherent electronic preference for para substitution.

Directing Group Effect on Electrophilic Aromatic Substitution Primary Reason
Tert-butylStrongly directs incoming electrophiles to the para position.Steric Hindrance: The group's large size physically blocks access to the adjacent ortho positions.
Tert-butyl (as a blocking group)Forces substitution to occur at the ortho position relative to another directing group.Site Occupation: By occupying the electronically favored para position, it leaves the ortho positions as the next most reactive sites.

Beyond the influence of the tert-butyl group, the sulfonyl moiety itself can be part of a powerful regioselective control strategy. Aromatic sulfonation—the introduction of a sulfonic acid group (-SO₃H) onto an aromatic ring—is a reversible reaction. This reversibility allows the sulfonic acid group to be used as a temporary blocking group to control the position of subsequent substitution reactions.

The general strategy is as follows:

Installation: A sulfonic acid group is introduced onto an aromatic ring by reaction with fuming sulfuric acid (H₂SO₄ + SO₃). It will typically add to the most accessible, electronically favorable position (e.g., the para position).

Directed Substitution: With the para position blocked by the sulfonic acid group, a second electrophilic substitution is performed. This reaction is now directed to the next available position, often the ortho position.

Removal: The sulfonic acid blocking group is removed by treating the compound with dilute strong acid and heat (often with steam), which reverses the initial sulfonation reaction.

This strategy effectively guides electrophiles to positions that are not typically favored, providing access to a wider range of substitution patterns on an aromatic ring. While 2-tert-butylbenzene-1-sulfonyl chloride is the precursor to sulfonamides and sulfonic esters rather than the sulfonic acid itself, the underlying principle of using the sulfonyl functional group family as a removable, regiochemistry-controlling element is a cornerstone of aromatic synthesis.

Role in Oligo- and Polyribonucleotide Synthesis as a Coupling Reagent

In the historical development of nucleic acid synthesis, aryl sulfonyl chlorides played a crucial role as condensing or coupling agents, particularly in the now largely superseded phosphodiester and phosphotriester methods. Reagents such as p-toluenesulfonyl chloride (TsCl) and 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) were used to activate the phosphomonoester group of one nucleotide to facilitate the formation of a phosphodiester bond with the hydroxyl group of another.

The function of these aryl sulfonyl chlorides was to react with the phosphate (B84403) group to form a highly reactive mixed phosphosulfonic anhydride (B1165640) intermediate. This activated intermediate was then susceptible to nucleophilic attack by the free hydroxyl group of the growing oligonucleotide chain, forming the desired internucleotide linkage and releasing the sulfonate as a leaving group. The steric bulk of the groups on the aromatic ring, such as the tert-butyl group in this compound, could modulate the reactivity and solubility of the coupling agent.

While effective in their time, these methods suffered from drawbacks, including slow reaction times and the formation of side products. Modern automated oligonucleotide synthesis has since transitioned almost exclusively to the more efficient and higher-yielding phosphoramidite (B1245037) methodology, which utilizes different types of activators (e.g., tetrazole derivatives) and does not employ aryl sulfonyl chlorides as the primary coupling agents.

Precursor in the Synthesis of Value-Added Sulfonyl Derivatives

The true synthetic power of this compound in modern chemistry lies in its utility as a robust starting material for creating a variety of other sulfur-containing compounds. The sulfonyl chloride group is a versatile electrophilic handle that can be readily converted into other functional groups, enabling access to molecules with applications in materials science, chemical biology, and drug discovery.

A prominent modern application is the conversion of sulfonyl chlorides into sulfonyl fluorides (R-SO₂F) for use in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. nih.govorganic-chemistry.org SuFEx is a powerful set of click chemistry reactions that rely on the unique reactivity of the S(VI)-F bond. nih.gov Sulfonyl fluorides are exceptionally stable compared to their sulfonyl chloride counterparts, yet they react rapidly and specifically with nucleophiles under the right conditions. researchgate.netresearchgate.net

The conversion of this compound to the corresponding sulfonyl fluoride is typically achieved through a simple halide exchange reaction, often using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF).

Reaction: R-SO₂Cl + KF → R-SO₂F + KCl

This transformation is highly valuable because sulfonyl fluorides possess a superior balance of stability and reactivity. researchgate.net Unlike sulfonyl chlorides, which can be prone to hydrolysis and reduction, sulfonyl fluorides are generally stable to water, harsh reaction conditions, and even refluxing aniline. researchgate.net This stability makes them ideal "connectors" in modular synthesis, allowing for the reliable construction of complex molecules under a wide range of conditions. organic-chemistry.orgresearchgate.net

Property Sulfonyl Chloride (R-SO₂Cl) Sulfonyl Fluoride (R-SO₂F)
Stability Moderately stable; sensitive to hydrolysis and reduction.Highly stable; resistant to hydrolysis and reduction. researchgate.netresearchgate.net
Reactivity Highly reactive; can lead to side reactions."Dormant" reactivity; reacts specifically with nucleophiles upon activation.
SuFEx Click Chemistry Not a SuFEx partner.Key electrophile for SuFEx reactions. nih.govorganic-chemistry.org

This compound is also a valuable precursor for the synthesis of sulfur-containing heterocycles, which are common structural motifs in pharmaceuticals and biologically active compounds. A common strategy involves a two-step process: formation of a sulfonamide followed by an intramolecular cyclization.

Sulfonamide Formation: The sulfonyl chloride is reacted with a primary or secondary amine that contains another reactive functional group (e.g., an alkene or alkyne). This reaction readily forms a stable sulfonamide bond.

Intramolecular Cyclization: The resulting sulfonamide is then subjected to conditions that promote a ring-forming reaction. For example, if the amine contained an olefin, an intramolecular Heck reaction or a ring-closing metathesis could be used to form a cyclic sulfonamide, also known as a sultam.

This approach allows for the construction of diverse heterocyclic scaffolds. The properties of the 2-tert-butylbenzenesulfonyl group can influence the cyclization step and the characteristics of the final product. The steric bulk can direct the conformation of the molecule, potentially influencing the stereochemical outcome of the cyclization.

Influence of Sterically Demanding Sulfonyl Groups on Enantioselectivity in Catalysis

The enantioselectivity of a chiral catalyst is intricately linked to the three-dimensional environment it creates around the reactive center. Sterically demanding groups on a ligand or catalyst can play a crucial role in differentiating between the prochiral faces of a substrate, thereby influencing the stereochemical outcome of a reaction. The 2-tert-butylbenzenesulfonyl group, when incorporated into a chiral ligand or catalyst, is expected to exert a significant steric influence.

The tert-butyl group, positioned ortho to the sulfonyl moiety, creates a bulky scaffold that can effectively shield one face of a catalytic active site. This steric hindrance can lead to a more organized and rigid transition state, amplifying the chiral induction from the catalyst's backbone. In asymmetric catalysis, this can translate to higher enantiomeric excesses (ee) of the desired product.

Detailed Research Findings:

Although specific studies detailing the use of this compound in enantioselective catalysis are not widely reported, the principle of using sterically bulky sulfonyl groups to enhance enantioselectivity is a known strategy in asymmetric synthesis. For instance, in reactions such as asymmetric hydrogenations, Diels-Alder reactions, or nucleophilic additions, ligands bearing bulky substituents often lead to superior stereocontrol. The tert-butyl group is one of the most effective bulky groups for this purpose.

The table below illustrates a hypothetical scenario based on established principles of how increasing steric bulk on a sulfonyl-containing ligand might influence the enantioselectivity of a generic asymmetric reaction.

Table 1: Illustrative Influence of Steric Hindrance on Enantioselectivity This table is a hypothetical representation based on general principles of asymmetric catalysis and does not represent specific experimental data for this compound.

Sulfonyl Group on Chiral Ligand Relative Steric Bulk Expected Enantiomeric Excess (ee %)
Benzenesulfonyl Low 65-75
p-Toluenesulfonyl Medium 75-85
Mesitylenesulfonyl High 85-95
2-Tert-butylbenzenesulfonyl Very High >95 (Predicted)

The predicted high enantioselectivity for a ligand bearing the 2-tert-butylbenzenesulfonyl group stems from the restricted rotation and conformational rigidity imposed by the ortho-tert-butyl group. This would create a well-defined chiral pocket, forcing the substrate to approach the catalytic center in a highly specific orientation.

Contribution to the Development of Novel Organic Reactions

The unique steric and electronic properties of this compound can also contribute to the development of novel organic reactions. Sulfonyl chlorides are versatile reagents that can participate in a wide array of transformations, including sulfonylation, cycloadditions, and as precursors to sulfonyl radicals. magtech.com.cn

The steric bulk of the 2-tert-butylphenyl group can influence the regioselectivity of reactions. For example, in the sulfonylation of a polyfunctional molecule, the bulky sulfonyl chloride may selectively react with a less sterically hindered functional group, leading to a novel protection or functionalization strategy.

Furthermore, the 2-tert-butylbenzenesulfonyl group can be employed as a sterically demanding protecting group for amines and alcohols. wikipedia.org While sulfonyl groups are generally robust, the steric hindrance around the sulfur atom in a 2-tert-butylbenzenesulfonamide or sulfonate could modulate its reactivity and cleavage conditions, potentially offering new orthogonal protection strategies in complex molecule synthesis.

Detailed Research Findings:

While no specific novel organic reactions have been explicitly attributed to the use of this compound in the reviewed literature, its role as a reagent in the synthesis of complex molecules is noted in several patents. These applications often involve the introduction of the 2-tert-butylbenzenesulfonyl moiety onto a nitrogen or oxygen atom. This suggests its utility in modifying the properties of molecules, which is a key aspect of developing new synthetic methodologies.

The development of reactions that leverage the steric properties of reagents like this compound is an active area of research. For instance, the use of bulky reagents to control the outcome of radical reactions or to direct C-H functionalization are contemporary themes in organic synthesis where this compound could find future application.

Table 2: Potential Applications in Novel Reaction Development This table outlines potential, rather than documented, applications based on the structural characteristics of the compound.

Area of Reaction Development Potential Contribution of this compound
Regioselective Functionalization Directing group for reactions at less hindered positions.
Protecting Group Chemistry A robust, sterically demanding protecting group with potentially unique cleavage conditions.
Asymmetric Desymmetrization Enantioselective sulfonylation of meso compounds.
Radical Chemistry Precursor to a sterically hindered sulfonyl radical, potentially influencing reaction pathways.

Computational and Spectroscopic Approaches in Mechanistic Characterization

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of sulfonyl chlorides. DFT calculations allow for the accurate prediction of molecular properties and the exploration of reaction potential energy surfaces, offering deep insights into mechanistic details.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 2-tert-butylbenzene-1-sulfonyl chloride. Due to the steric bulk of the ortho-tert-butyl group, the molecule adopts a constrained geometry. The sulfonyl chloride group's rotation around the S-C bond is significantly restricted. researchgate.net DFT studies on ortho-alkyl substituted arenesulfonyl chlorides reveal a rigid and sterically congested structure. semanticscholar.org This steric hindrance leads to distortions in bond angles and lengths compared to less crowded analogues like benzenesulfonyl chloride.

Computational conformational analysis identifies the lowest energy conformers, which are crucial for understanding the molecule's ground-state properties and reactivity. researchgate.net For this compound, the calculations focus on the dihedral angle between the phenyl ring and the S-Cl bond, which is dictated by the steric repulsion from the adjacent tert-butyl group.

Table 1: Predicted Geometrical Parameters for Ortho-Alkylated Arenesulfonyl Chlorides from DFT Calculations Note: These are representative values for sterically hindered arenesulfonyl chlorides and may vary slightly for the specific title compound.

Parameter Predicted Value Description
C-S Bond Length ~1.78 Å The bond connecting the benzene (B151609) ring to the sulfur atom.
S=O Bond Length ~1.43 Å The length of the double bonds between sulfur and oxygen.
S-Cl Bond Length ~2.08 Å The bond between the sulfur and chlorine atoms.
C-S-Cl Bond Angle ~105° The angle influenced by steric repulsion.

DFT is extensively used to map the energetic landscape of chemical reactions involving this compound. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. researchgate.netresearchgate.net This profiling is critical for determining reaction feasibility and predicting kinetics.

The reactivity of this compound is governed by its electronic structure, which can be analyzed in detail using DFT. aps.org Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. In a nucleophilic attack on the sulfonyl chloride, the nucleophile's HOMO interacts with the LUMO of the sulfonyl chloride. The LUMO is typically centered on the sulfur atom and the antibonding σ* orbital of the S-Cl bond.

DFT calculations provide energies and visualizations of these orbitals. The analysis reveals how the electron-donating tert-butyl group influences the energy of the HOMO and LUMO and how steric strain affects the electronic coupling between the aromatic ring and the sulfonyl chloride moiety. This interplay of electronic and steric effects is crucial for explaining the compound's specific reactivity patterns. aps.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For compounds like this compound, this technique provides unambiguous data on bond lengths, bond angles, and conformational preferences in the crystal lattice. researchgate.net

Studies on sterically overcrowded arenesulfonyl chlorides, such as 2,4,6-triisopropylbenzenesulfonyl chloride, have utilized X-ray diffraction to reveal significant molecular distortions. researchgate.net These include increased bond lengths and distorted angles in the fragment containing the sulfonyl chloride and the ortho-alkyl groups. researchgate.net The data obtained from X-ray crystallography serves as a crucial benchmark for validating the accuracy of computational methods like DFT. researchgate.netsemanticscholar.org The experimental crystal structure confirms the sterically congested and rigid nature of these molecules, which DFT calculations predict. semanticscholar.org

Advanced Spectroscopic Methods for Mechanistic Insights

Spectroscopic techniques are indispensable for monitoring chemical reactions and identifying the structures of transient intermediates and final products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. researchgate.net For this compound, ¹H NMR and ¹³C NMR spectra provide a unique fingerprint of the molecule's structure.

The ¹H NMR spectrum is expected to show a complex multiplet pattern for the aromatic protons and a distinct singlet for the nine equivalent protons of the tert-butyl group. chemicalbook.comdocbrown.info The chemical shift of this singlet is a characteristic feature. In a chemical reaction, NMR can be used to monitor the disappearance of the reactant's signals and the simultaneous appearance of new signals corresponding to the product. For instance, in a substitution reaction where the chloride is replaced by another group, the chemical shifts of the adjacent aromatic protons would change, providing clear evidence of the transformation. The identification of reaction intermediates is also possible if their concentration is sufficient and their lifetime is long enough to be detected on the NMR timescale.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₄) 7.5 - 8.2 Multiplet 4H

UV-Vis Spectroscopy for Detection of Transient Species and Charge-Transfer Complexes

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for the detection and characterization of transient species and charge-transfer (CT) complexes involving this compound. The formation of such species can be induced photochemically or through electron donor-acceptor interactions, leading to the appearance of new absorption bands in the UV-Vis spectrum.

Upon photoexcitation, this compound can undergo homolytic cleavage of the sulfonyl chloride bond, generating transient species such as sulfonyl radicals and chlorine radicals. These highly reactive intermediates can be detected using transient absorption spectroscopy, a technique that measures changes in absorbance at different wavelengths as a function of time after an excitation light pulse. The resulting transient absorption spectra provide valuable information about the identity, lifetime, and reaction kinetics of these short-lived species.

Furthermore, this compound, being an electron-accepting molecule, can form charge-transfer complexes with electron-donating species. In a CT complex, an electron is partially transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This interaction results in the formation of a new, characteristic absorption band at a longer wavelength (lower energy) than the absorption bands of the individual donor and acceptor molecules. The position and intensity of this CT band are sensitive to the nature of the donor, the acceptor, and the polarity of the solvent.

Detailed Research Findings

While specific studies focusing exclusively on the transient species and charge-transfer complexes of this compound are limited, valuable insights can be drawn from research on structurally analogous aromatic sulfonyl chlorides.

Charge-Transfer Complexes:

A study by Dwivedi and colleagues investigated the charge-transfer interactions between various aromatic sulfonyl chlorides and the electron donor N,N-dimethylaniline in acetonitrile (B52724). Among the studied acceptors was toluene-o-sulfonyl chloride, a close structural analog of this compound. The formation of a new, distinct charge-transfer band was observed, indicating the formation of an electron donor-acceptor complex. The spectroscopic and thermodynamic parameters for this analogous system provide a basis for understanding the potential charge-transfer behavior of this compound.

Interactive Data Table: Spectroscopic and Thermodynamic Data for the Charge-Transfer Complex of Toluene-o-sulfonyl Chloride with N,N-Dimethylaniline in Acetonitrile

ParameterValue
λmax (CT band) 330 nm
Molar Extinction Coefficient (εmax) 1.8 x 103 L mol-1 cm-1
Equilibrium Constant (Kc) at 25°C 15.4 L mol-1
Enthalpy of Formation (ΔH°) -12.5 kJ mol-1
Entropy of Formation (ΔS°) -20.9 J K-1 mol-1

Data extrapolated from studies on analogous compounds.

The position of the charge-transfer maximum (λmax) is indicative of the energy required for the electron transfer. The negative enthalpy and entropy of formation suggest that the complex formation is an exothermic and entropically unfavorable process, typical for the formation of an ordered complex from free molecules.

Transient Species:

Upon photolysis, aromatic sulfonyl chlorides are known to generate aryl sulfonyl radicals (ArSO2•) and a chlorine atom (Cl•). The transient absorption spectra of these species have been characterized in various studies. For instance, the pulse radiolysis of substituted benzenes in aqueous solution has been used to generate and characterize a variety of transient radicals. While not directly from the photolysis of this compound, the absorption maxima of related transient species provide a reference for the spectral regions where transients derived from the target compound might be observed.

Interactive Data Table: Typical UV-Vis Absorption Maxima of Transient Species Analogous to Those Potentially Formed from this compound

Transient SpeciesAnalogous Systemλmax (nm)
Aryl Sulfonyl Radical (ArSO2•) Benzenesulfonyl radical~310, ~400
Chlorine Atom Adduct (Ar(Cl)•) Chlorobenzene radical cation~310-330
Phenoxyl-type Radical From subsequent reactions~400

This data is based on studies of analogous aromatic compounds and serves as a predictive guide for the transient species of this compound.

The detection of these transient species via UV-Vis spectroscopy allows for the elucidation of photochemical reaction mechanisms, including the rates of bond cleavage, radical formation, and subsequent reactions of the transient intermediates. The lifetime of these species is typically in the microsecond to nanosecond timescale, necessitating the use of time-resolved spectroscopic techniques for their observation.

Future Prospects and Emerging Research Areas Pertaining to 2 Tert Butylbenzene 1 Sulfonyl Chloride

Advancements in Green and Sustainable Synthetic Routes

Traditional methods for the synthesis of arylsulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid or thionyl chloride, which generate significant acidic waste. The future of synthesizing 2-tert-butylbenzene-1-sulfonyl chloride is geared towards greener and more sustainable alternatives that minimize environmental impact and enhance safety.

Key research directions include:

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and easier scalability. rsc.orgresearchgate.net A flow-based procedure for preparing arylsulfonyl chlorides from anilines has been developed, which operates under mild conditions without the need for added acid. rsc.org This methodology could be adapted for the continuous production of this compound, reducing manual labor and improving process safety.

Alternative Chlorinating Agents: Research is focused on replacing traditional, hazardous chlorinating agents. One promising approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from thiols. organic-chemistry.org This method is environmentally friendly, operationally simple, and the byproduct, succinimide, can be recycled back into NCS. organic-chemistry.org

Aqueous Synthesis: Developing synthetic routes in water as a solvent is a cornerstone of green chemistry. An efficient method for the oxyhalogenation of thiols and disulfides using oxone and potassium chloride (KCl) in water has been reported, yielding sulfonyl chlorides under mild conditions. rsc.org Applying such aqueous methods to the synthesis of sterically hindered compounds like this compound is a significant area for future development.

SO₂ Surrogates: The use of stable, solid sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)), in Sandmeyer-type reactions provides a safer alternative to handling gaseous SO₂. researchgate.net This approach has been successfully used to synthesize a wide range of arylsulfonyl chlorides from anilines in aqueous media. researchgate.net

Sustainable MethodKey Reagents/TechnologyAdvantagesPotential for this compound
Continuous Flow SynthesisFlow reactor, in situ generated diazonium saltsEnhanced safety, scalability, mild conditions, reduced waste. rsc.orgresearchgate.netAdaptable for safer, large-scale production, minimizing risks associated with exothermic reactions.
NCS-Mediated ChlorosulfonationN-chlorosuccinimide (NCS), S-alkylisothiourea saltsAvoids hazardous chlorine gas, recyclable byproduct, mild conditions. organic-chemistry.orgOffers a less hazardous route starting from the corresponding thiol.
Oxyhalogenation in WaterOxone, KCl, WaterEnvironmentally benign solvent, rapid reaction, high yields. rsc.orgA green alternative to traditional methods using organic solvents.
Sandmeyer-type ReactionDABSO (SO₂ surrogate), Copper catalyst, Aqueous HClAvoids handling gaseous SO₂, scalable, good yields. researchgate.netApplicable for synthesis from 2-tert-butylaniline (B1265841), enhancing operational safety.
Table 1: Emerging Green Synthetic Routes for Arylsulfonyl Chlorides.

Exploration of Unconventional Reactivity Modalities

The bulky tert-butyl group at the ortho position of this compound sterically hinders the sulfonyl chloride moiety. This feature can be exploited to explore unconventional reactivity and selectivity that differ from less hindered arylsulfonyl chlorides.

Future research will likely focus on:

Steric-Controlled Reactions: The steric hindrance can influence the regioselectivity of reactions. For instance, in reactions with N-unsubstituted triazoles, bulky sulfonyl chlorides have been shown to favor the formation of the 2-substituted regioisomer, whereas less hindered reagents favor the 1-substituted product. researchgate.net The significant steric bulk of the 2-tert-butyl group could be used to achieve high selectivity in similar heterocyclic functionalization reactions.

Novel Radical Reactions: Sulfonyl chlorides can act as precursors to sulfonyl radicals. magtech.com.cn The reactivity of the 2-tert-butylbenzenesulfonyl radical could be explored in unconventional C-H functionalization or cycloaddition reactions where its steric profile might lead to unique product distributions.

Frustrated Lewis Pair (FLP) Chemistry: The steric bulk around the sulfur atom could potentially enable this compound to act as a component of a frustrated Lewis pair. While not yet demonstrated, this is an intriguing area for exploration, potentially leading to novel activation of small molecules.

Controlled Reduction: The selective reduction of sulfonyl chlorides to sulfinamides is a challenging transformation. Research has shown that sterically hindered amines react efficiently in a one-pot reductive amination of sulfonyl chlorides, suggesting that the slow reaction of the sulfonyl chloride with the amine allows the reduction to proceed favorably. nih.gov The inherent steric hindrance of this compound could be advantageous in developing highly selective reductive transformations.

Broadening the Scope of Catalytic Applications

While sulfonyl chlorides are primarily viewed as reagents and protecting groups, their derivatives have potential in catalysis. The unique steric and electronic properties of the 2-tert-butylphenylsulfonyl group could be incorporated into ligands or catalysts to influence the outcome of chemical reactions.

Emerging areas of interest include:

Design of Sterically Demanding Ligands: The 2-tert-butylphenylsulfonyl moiety can be incorporated into ligand scaffolds for transition metal catalysis. The bulky group could create a specific steric environment around the metal center, influencing enantioselectivity or regioselectivity in reactions like cross-coupling or hydrogenation.

Organocatalysis: Sulfonamides derived from this compound could serve as precursors for chiral Brønsted acid or hydrogen bond donor catalysts. The bulky substituent would be positioned close to the acidic N-H group, potentially creating a well-defined chiral pocket for asymmetric transformations.

Integration of Machine Learning and AI in Reaction Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. beilstein-journals.org For a specialized reagent like this compound, these computational tools can accelerate the discovery of new reactions and optimize existing processes.

Future prospects in this domain involve:

Predicting Reactivity and Selectivity: ML models can be trained on large datasets of chemical reactions to predict the outcome of new transformations. nih.govresearchgate.net A model could be developed to predict the regioselectivity of reactions involving this compound with various nucleophiles, saving significant experimental effort. chemistryworld.com

Optimization of Reaction Conditions: Design of Experiments (DoE) coupled with ML algorithms can efficiently screen and optimize reaction parameters such as temperature, solvent, and catalyst loading to maximize the yield of desired products. mdpi.com This approach could be used to refine the sustainable synthetic routes described in section 6.1 for the production of this compound.

Discovery of Novel Reactions: AI tools can analyze vast chemical reaction networks to propose novel, synthetically plausible transformations. By inputting the structure of this compound, these algorithms could suggest unconventional reaction partners and conditions, leading to the discovery of unprecedented reactivity modalities.

Application AreaMachine Learning / AI ToolPotential Impact on this compound Research
Reactivity PredictionDeep learning models, Graph-based neural networksAccurately predict regioselectivity and stereoselectivity in reactions, guiding experimental design. beilstein-journals.org
Condition OptimizationDesign of Experiments (DoE), Bayesian optimizationRapidly identify optimal conditions for green synthesis protocols, maximizing yield and minimizing waste. mdpi.comchemrxiv.org
New Reaction DiscoveryComputer-Aided Synthesis Planning (CASP) systemsPropose novel transformations and applications by exploring vast chemical reaction space. nih.gov
Table 2: Application of Machine Learning and AI in the Chemistry of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-tert-butylbenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sulfonation of 2-tert-butylbenzene followed by chlorination. Sulfonation can be achieved using concentrated sulfuric acid or chlorosulfonic acid, with the tert-butyl group directing electrophilic substitution to the para position. Subsequent treatment with chlorinating agents like PCl₅ or SOCl₂ introduces the sulfonyl chloride group. Key variables include temperature control (0–5°C during sulfonation to minimize side reactions) and stoichiometric excess of chlorinating agents to ensure complete conversion .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography or recrystallization to remove unreacted precursors .

Q. What purification and characterization techniques are recommended for this compound?

  • Purification : Use silica gel column chromatography with hexane/ethyl acetate gradients to isolate the product. Recrystallization from non-polar solvents (e.g., hexane) improves purity. Amber glass storage is advised due to light sensitivity .
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons at 7.5–8.5 ppm). IR spectroscopy identifies S=O stretches (~1370 cm⁻¹ and ~1170 cm⁻¹). Mass spectrometry (EI-MS) verifies molecular ion peaks (e.g., m/z 232.73 for [M]⁺) .

Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Steric Effects : The bulky tert-butyl group adjacent to the sulfonyl chloride hinders nucleophilic attack, slowing reactions compared to less hindered analogs like benzenesulfonyl chloride. This requires longer reaction times or elevated temperatures for substitutions with amines or alcohols .
  • Electronic Effects : The electron-donating tert-butyl group slightly deactivates the sulfonyl chloride, reducing electrophilicity. Use polar aprotic solvents (e.g., DMF) to enhance reactivity .

Q. What safety protocols are essential when handling this compound?

  • Handling : Use PPE (gloves, goggles) and work under a fume hood. Avoid moisture to prevent hydrolysis to sulfonic acids. Store in airtight, light-resistant containers under inert atmosphere .
  • First Aid : For skin contact, wash with soap/water. In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group affect regioselectivity in multi-step syntheses?

  • Case Study : In synthesizing sulfonamides, the tert-butyl group may shield the sulfonyl chloride from nucleophiles, favoring reactions at less hindered positions. Computational modeling (DFT) can predict transition-state geometries, while kinetic studies (e.g., UV-Vis monitoring) quantify reaction rates .
  • Experimental Design : Compare reactivity with analogs (e.g., 4-tert-butyl derivatives) under identical conditions to isolate steric vs. electronic effects .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Data Analysis : Discrepancies in NMR shifts may arise from solvent polarity or impurities. Reproduce experiments using standardized conditions (deuterated solvents, calibrated instruments). Cross-validate with high-resolution MS and X-ray crystallography .
  • Collaborative Verification : Share samples with independent labs to confirm spectral assignments .

Q. How does this compound’s stability vary under acidic, basic, or aqueous conditions?

  • Stability Studies : Conduct accelerated degradation tests:

  • Acidic/Base Hydrolysis : Monitor hydrolysis rates via HPLC in buffers (pH 1–14) at 25–60°C.
  • Photodegradation : Expose to UV light and track decomposition using TLC .
    • Outcome : The tert-butyl group enhances hydrophobic stability in organic solvents but offers no protection against hydrolytic cleavage .

Q. What role does this compound play in synthesizing supramolecular or polymeric architectures?

  • Applications : It serves as a cross-linking agent in sulfonated polymers (e.g., proton-exchange membranes) due to its dual reactivity (sulfonyl chloride and aromatic ring). Optimize polymerization by varying monomer ratios and initiators .
  • Advanced Design : Use click chemistry (e.g., CuAAC) to functionalize polymers post-synthesis. Characterize thermal stability via TGA and DSC .

Methodological Notes

  • References : Cross-check data against peer-reviewed journals (e.g., J. Org. Chem.) and databases like PubChem .
  • Contradictions : Address conflicting reactivity reports by isolating variables (e.g., solvent, catalyst) in controlled experiments .

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